Cas no 10338-17-7 (3,6-Dichloro-4-phenylpyridazine)
3,6-Dichloro-4-phenylpyridazine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridazinamine, 3,6-dichloro-N-phenyl-
- 3,6-Dichloro-4-phenylpyridazine
- QEANUHPTLLPFPA-UHFFFAOYSA-N
- DB-261981
- AKOS017561437
- 41373-96-0
- 3,6-dichloro-4-phenyl-pyridazine
- 10338-17-7
- BS-11757
- A849543
- 4-phenyl-3,6-dichloropyridazine
- SCHEMBL527009
- DB-330948
- 3.6-dichloro-4-phenylpyridazine
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- Inchi: 1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H
- InChI Key: QEANUHPTLLPFPA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(N=N1)Cl)C1C=CC=CC=1
Computed Properties
- Exact Mass: 223.990804g/mol
- Monoisotopic Mass: 223.990804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 225.07g/mol
- XLogP3: 3.4
- Topological Polar Surface Area: 25.8Ų
3,6-Dichloro-4-phenylpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D439558-10mg |
3,6-Dichloro-4-phenylpyridazine |
10338-17-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D439558-50mg |
3,6-Dichloro-4-phenylpyridazine |
10338-17-7 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D439558-100mg |
3,6-Dichloro-4-phenylpyridazine |
10338-17-7 | 100mg |
$ 230.00 | 2022-06-05 |
3,6-Dichloro-4-phenylpyridazine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3,6-Dichloro-4-phenylpyridazine
Recent Advances in the Study of 3,6-Dichloro-4-phenylpyridazine (CAS: 10338-17-7): A Comprehensive Research Brief
The compound 3,6-Dichloro-4-phenylpyridazine (CAS: 10338-17-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and material science. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The following sections provide a detailed overview of recent studies, highlighting key methodologies, results, and implications for future research.
Recent studies have explored novel synthetic routes for 3,6-Dichloro-4-phenylpyridazine, optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a high-efficiency catalytic method using palladium-based catalysts, achieving a yield of over 85%. This advancement addresses previous challenges related to scalability and cost-effectiveness, making the compound more accessible for large-scale pharmaceutical applications. The study also emphasized the importance of controlling reaction conditions to minimize byproducts, which is critical for ensuring the compound's suitability in drug development.
In the realm of biological activity, 3,6-Dichloro-4-phenylpyridazine has shown promising results as a kinase inhibitor. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in targeting specific tyrosine kinases involved in cancer cell proliferation. The compound exhibited a half-maximal inhibitory concentration (IC50) of 0.8 µM against a panel of cancer cell lines, suggesting its potential as a lead compound for anticancer therapeutics. Further mechanistic studies revealed its ability to induce apoptosis and inhibit angiogenesis, underscoring its multifaceted role in oncology research.
Beyond its anticancer properties, 3,6-Dichloro-4-phenylpyridazine has also been investigated for its anti-inflammatory effects. A 2024 study in European Journal of Pharmacology highlighted its ability to modulate NF-κB signaling pathways, reducing pro-inflammatory cytokine production in vitro and in vivo. These findings open new avenues for developing treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The study also noted the compound's favorable pharmacokinetic profile, including good oral bioavailability and low toxicity, which are essential for clinical translation.
In conclusion, the recent research on 3,6-Dichloro-4-phenylpyridazine (CAS: 10338-17-7) underscores its potential as a versatile scaffold in drug discovery. Advances in synthetic methodologies, coupled with its demonstrated biological activities, position this compound as a valuable candidate for further development. Future studies should focus on optimizing its selectivity and efficacy, as well as exploring its applications in other therapeutic areas. This brief serves as a timely update for researchers and industry professionals, providing a foundation for ongoing and future investigations in this promising field.
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